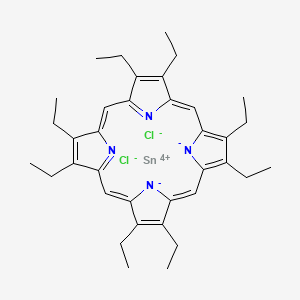

Phthalate Ionophore I

描述

属性

CAS 编号 |

25777-43-9 |

|---|---|

分子式 |

C36H54Cl2N4Sn |

分子量 |

732.5 g/mol |

IUPAC 名称 |

22,22-dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene |

InChI |

InChI=1S/C36H54N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h29-30,35-37,40H,9-20H2,1-8H3;2*1H;/q-2;;;+4/p-2 |

InChI 键 |

AHQOUWGBWLLNBM-UHFFFAOYSA-L |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Sn+4] |

规范 SMILES |

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)CC)CC)CC)CC)CC1N2)(Cl)Cl)CC)CC)CC |

产品来源 |

United States |

Molecular Architecture and Rational Design of Phthalate Ionophore I

Synthetic Strategies for Phthalate (B1215562) Ionophore I and Analogues

Precursor Synthesis and Functionalization

The synthesis of Phthalate Ionophore I begins with the preparation of its primary precursor, the metal-free octaethylporphyrin (H₂OEP). The synthesis of H₂OEP itself is a multi-step process that has been refined over the years to improve yields and convenience.

A common modern approach involves the acid-catalyzed condensation of 3,4-diethylpyrrole (B103146) with formaldehyde (B43269). wikipedia.orgorgsyn.org The 3,4-diethylpyrrole intermediate can be synthesized effectively using methods like the Barton-Zard reaction. wikipedia.org The condensation reaction is typically performed in a solvent such as benzene (B151609) or chloroform, with an acid catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water generated is removed to drive the reaction toward the formation of the porphyrinogen (B1241876), which is subsequently oxidized to the stable, aromatic H₂OEP macrocycle. Air is often a sufficient oxidizing agent for this final step. orgsyn.org The resulting dark purple solid can be purified by recrystallization. orgsyn.org

Table 1: Optimized Synthesis of Octaethylporphyrin (H₂OEP) Precursor This table outlines a representative procedure for the synthesis of the H₂OEP precursor.

| Step | Reagents & Conditions | Purpose | Yield |

| 1. Condensation | 3,4-diethylpyrrole, aqueous formaldehyde (37%), p-toluenesulfonic acid, benzene | Forms the porphyrinogen intermediate via acid-catalyzed condensation. | - |

| 2. Dehydration | Reflux with Dean-Stark trap | Removes water to drive the equilibrium towards product formation. | - |

| 3. Oxidation | Air-induced oxidation during workup | Converts the non-aromatic porphyrinogen to the stable, conjugated porphyrin macrocycle. | ~75% |

| 4. Purification | Recrystallization | Removes unreacted starting materials and side products to yield pure H₂OEP. | - |

Functionalization, in the context of the rational design of this compound, primarily refers to the selection of the peripheral groups on the porphyrin ring. The use of ethyl groups in H₂OEP is a deliberate choice. These alkyl groups enhance the lipophilicity of the ionophore, ensuring its compatibility with the polymeric membranes (typically PVC) used in ion-selective electrodes. Furthermore, as electron-donating groups, they modulate the electronic properties of the porphyrin ring, increasing the Lewis basicity of the central metal ion and thereby strengthening its interaction with the target phthalate anion.

Metalation Procedures and Ligand Modification

The crucial step in converting the H₂OEP precursor into the active this compound is metalation—the insertion of the tin(IV) ion into the porphyrin's central cavity. This process transforms the free-base porphyrin into a metalloporphyrin capable of acting as a Lewis acid center for anion binding.

The metalation is typically achieved by reacting the free-base porphyrin (H₂OEP) with a tin salt, such as tin(II) chloride (SnCl₂), in a high-boiling point solvent. A common procedure involves dissolving H₂OEP and an excess of SnCl₂ in dimethylformamide (DMF) and refluxing the solution for several hours. During this process, the tin ion is inserted into the porphyrin core, and subsequent oxidation and workup yield the stable Tin(IV) octaethylporphine dichloride (Sn(IV)[OEP]Cl₂). The two chloride anions serve as the initial axial ligands, satisfying the coordination requirements of the Sn(IV) center.

Table 2: Metalation Procedure for this compound This table details a typical laboratory synthesis for the metalation of H₂OEP.

| Step | Reagents & Conditions | Purpose |

| 1. Reactant Dissolution | H₂[OEP], SnCl₂, Dimethylformamide (DMF) | Dissolve the free-base porphyrin and the tin salt in a suitable solvent. |

| 2. Metal Insertion | Reflux at 153°C for 4 hours | Provide thermal energy to overcome the activation barrier for inserting the tin ion into the porphyrin cavity. |

| 3. Solvent Removal | Evaporation under vacuum | Remove the high-boiling point solvent (DMF). |

| 4. Purification | Chromatographic methods or recrystallization | Isolate the final Sn(IV)[OEP]Cl₂ product from unreacted materials and byproducts. |

The term "ligand modification" in this context refers to the ionophore's mechanism of action rather than a synthetic alteration. The two chloride ions are the initial axial ligands, but they are designed to be labile. When the ionophore is incorporated into a sensor membrane and exposed to a sample containing phthalate, the phthalate anions selectively displace the chloride ligands and coordinate directly to the central Sn(IV) atom. This reversible binding event is the basis for the potentiometric or optical signal generated by the sensor. The strength and selectivity of this interaction are dictated by the Lewis acidity of the Sn(IV) center, which is itself fine-tuned by the electron-donating OEP macrocycle.

Combinatorial and High-Throughput Synthesis Approaches

While the specific synthesis of this compound follows a well-defined, multi-step pathway, the discovery and optimization of ionophores for specific applications are increasingly benefiting from combinatorial and high-throughput methodologies. nih.govmdpi.com These approaches accelerate the development process by enabling the rapid synthesis and screening of large libraries of candidate materials. nih.gov

In the context of porphyrin-based ionophores, combinatorial strategies can be applied at several levels. Although the de novo combinatorial synthesis of diverse porphyrin macrocycles remains complex, high-throughput screening of pre-synthesized porphyrins with different metal centers (e.g., Sn, Zn, Mn) and peripheral functional groups is a viable strategy. For instance, libraries of metalloporphyrins can be rapidly screened for their binding affinity and selectivity towards a target analyte like phthalate.

More commonly, high-throughput methods are employed in the optimization of the sensor membrane composition. The performance of an ion-selective electrode depends critically on the precise formulation of its membrane, which includes the ionophore, a polymer matrix (like PVC), a plasticizer, and sometimes ionic additives.

Table 3: Components for High-Throughput Screening of Ion-Selective Membranes This table lists the variable components that can be screened using combinatorial methods to optimize sensor performance.

| Component | Function | Examples of Variables for Screening |

| Ionophore | Provides selectivity for the target ion. | Different metalloporphyrins (e.g., Sn(IV)[OEP]Cl₂, Sn(IV)[TPP]Cl₂), varying concentrations. |

| Plasticizer | Solvates the ionophore and allows for ion mobility within the membrane. | o-NPOE, DOP, DBP, DOS. |

| Polymer Matrix | Provides structural integrity to the membrane. | PVC is standard, but other polymers could be explored. |

| Ionic Additive | Can improve electrode performance and reduce membrane resistance. | Tetraoctylammonium bromide (TOABr), Sodium tetraphenylborate (B1193919) (NaTPB). |

By using robotic liquid handlers and multi-well plate formats, researchers can prepare hundreds of different membrane formulations simultaneously. Each well can contain a unique combination of the components listed above. These libraries of membranes can then be rapidly screened for their potentiometric response (e.g., sensitivity, selectivity, detection limit) to the target ion. This parallel approach allows for a much faster optimization of the final sensor system than traditional one-at-a-time methods and aids in the rational design of next-generation ionophores and sensors.

Mechanistic Elucidation of Ion Recognition and Transport by Phthalate Ionophore I

Thermodynamics and Kinetics of Phthalate-Ionophore Complexation

The selective binding of phthalate (B1215562) ions by Phthalate Ionophore I is the cornerstone of its function. This interaction is governed by the principles of thermodynamics and kinetics, which dictate the strength and speed of the complexation reaction. The ionophore, a Lewis acidic Sn(IV) metalloporphyrin, acts as a host molecule that coordinates with the carboxylate groups of the phthalate anion.

The thermodynamics of this complexation are often quantified by the binding constant (K) or, in the context of ISEs, by selectivity coefficients. These coefficients measure the preference of the ionophore for the primary ion (phthalate) over other potentially interfering anions. For electrodes based on this compound, a distinct selectivity for phthalate is observed over many other common anions. While specific Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) values for the complexation are not extensively reported in the literature, the selectivity coefficients provide a practical measure of the thermodynamic preference.

The kinetics of the complexation-decomplexation process are crucial for the response time of sensors. For this compound, the ligand exchange at the tin(IV) center is sufficiently fast to allow for a rapid and reversible potentiometric or voltammetric response, typically on the order of seconds. Kinetic studies on analogous metalloporphyrin systems indicate that the rate of complex formation is influenced by factors such as the desolvation of the anion and the conformational changes required in the ionophore to accommodate the guest ion researchgate.net.

Table 1: Potentiometric Selectivity Coefficients for Phthalate-Selective Electrodes Based on this compound

This table illustrates the preference of the ionophore for phthalate over various interfering anions, as determined by the separate solution method.

| Interfering Ion (X) | log KPotPhthalate, X |

|---|---|

| Salicylate | 1.1 |

| Thiocyanate | 0.8 |

| Nitrate | -1.2 |

| Benzoate | -1.4 |

| Nitrite | -1.9 |

| Chloride | -3.0 |

| Acetate | -3.1 |

| Sulfate | -4.8 |

Ion Transfer Dynamics at the Membrane-Solution Interface

The transport of phthalate ions across the phase boundary between the aqueous sample and the organic sensor membrane is a dynamic process. This transfer is facilitated by the ionophore and can be described through several mechanistic frameworks.

This compound operates via a neutral carrier mechanism. As a neutral molecule, it is confined within the lipophilic membrane phase. At the membrane-solution interface, it selectively binds a phthalate anion from the aqueous phase, forming a charged complex (e.g., [Sn(OEP)Cl(Phthalate)]⁻). This complex then diffuses across the membrane to the internal interface. This carrier-mediated transport establishes a charge separation across the interface, generating a potential difference that is dependent on the activity of the phthalate ion in the sample. This mechanism is fundamental to the operation of potentiometric sensors based on this ionophore.

When studied using voltammetric techniques, the ionophore-facilitated transfer of an ion across the liquid/liquid interface can be described by two primary mechanisms: the one-step electrochemical (E) mechanism or the two-step electrochemical-chemical (EC) mechanism semanticscholar.org.

EC Mechanism: The ion first partitions from the aqueous phase into the organic membrane phase (the E step), followed by its complexation with the ionophore in the bulk membrane (the C step).

E Mechanism: The ion directly complexes with the ionophore at the interface in a single, concerted step.

Theoretical assessments and voltammetric studies of strongly complexing ionophores have shown that the dynamics typically follow the one-step E mechanism semanticscholar.org. The transfer of the ion is directly coupled to its recognition by the ionophore at the boundary. This is because the energy required to transfer a bare, highly solvated anion into the lipophilic membrane phase is prohibitively high. Therefore, the complexation at the interface provides a lower-energy pathway for ion transfer semanticscholar.org.

The functionality of sensors based on this compound is highly dependent on the pH of the sample solution. Optimal performance is typically observed in a narrow acidic pH range, often between 2.7 and 4.8. This dependency is not due to the protonation of the Sn(IV) porphyrin ionophore itself, which is stable in this range, but rather to the protonation state of the phthalate analyte.

Phthalic acid is a diprotic acid with pKa values of approximately 2.9 and 5.4. Within the optimal operating pH range, the dominant species is the hydrogen phthalate monoanion (H-phthalate⁻). At pH values below this range, the fully protonated, neutral phthalic acid predominates, which is not recognized by the anion-selective ionophore. Above this range, the divalent phthalate anion (Phthalate²⁻) becomes more prevalent. The ionophore exhibits the highest selectivity and response towards the monovalent hydrogen phthalate, indicating that the specific charge and structure of this species are ideal for complexation with the Sn(IV) porphyrin center. Therefore, the pH of the solution controls the availability of the specific analyte species that the ionophore is designed to recognize.

Molecular Dynamics and Computational Simulations of Ionophore-Analyte Interactions

Computational chemistry provides powerful tools for elucidating the interactions between this compound and the phthalate anion at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer insights that are difficult to obtain through experimental methods alone.

DFT studies on analogous metalloporphyrin systems are used to investigate the electronic structure, stability, and nature of the bonding between the metal center and the coordinated ligands nih.govresearchgate.netresearchgate.netmdpi.com. For the this compound-phthalate system, DFT calculations could be used to:

Determine the optimized geometry of the complex.

Calculate the binding energy to quantify the thermodynamic stability of the complex researchgate.net.

Analyze the charge distribution to understand the nature of the coordinate bonds between the tin(IV) center and the phthalate carboxylate groups mdpi.com.

MD simulations can model the dynamic behavior of the ionophore within the membrane and its interaction with the phthalate ion at the membrane-water interface mdpi.com. Such simulations could reveal the conformational changes the ionophore undergoes during the binding process and elucidate the pathway of the complex as it moves through the membrane matrix.

Voltammetric techniques, such as cyclic voltammetry, applied to ionophore-based membranes provide rich datasets on ion transfer dynamics. Theoretical models and numerical simulations are essential for the accurate interpretation of these voltammograms mdpi.comresearchgate.netresearchgate.netnih.gov.

When a potential is swept, the ion transfer process can be observed as a peak in the voltammogram. The position of this peak (the peak potential) is related to the thermodynamics of the ion transfer and is proportional to the logarithm of the ion's activity, analogous to the Nernstian response in potentiometry nih.govnih.gov. The shape and height of the peak are related to the kinetics of the transfer and the diffusion of species to the interface.

Numerical simulations of the voltammetric response can be used to test mechanistic hypotheses (e.g., E vs. EC mechanism) and to extract quantitative parameters semanticscholar.orgacs.org. By fitting the simulated voltammograms to the experimental data, researchers can determine key parameters such as standard ion transfer rate constants and apparent stability constants for the ion-ionophore complex nih.govresearchgate.net. Recent approaches have also utilized deep learning models to automatically analyze voltammograms and designate the underlying electrochemical mechanism acs.orgchemrxiv.org.

Phase Boundary Models in Ion Transfer

The potentiometric response of ion-selective electrodes (ISEs) is fundamentally governed by the processes occurring at the interface between the ion-selective membrane and the sample solution. The phase boundary model is a theoretical framework that provides a robust description of these interfacial phenomena, assuming local thermodynamic equilibria at the aqueous/organic phase boundary. umn.eduresearchgate.net This model is instrumental in elucidating the mechanism of ion recognition and transport by ionophores, such as this compound, and allows for the interpretation of the electrode's response based on thermodynamic parameters. umn.eduresearchgate.net

The core principle of the phase boundary model is that the potential difference at the phase boundary is established by the ion-exchange equilibrium of the target ion between the aqueous sample phase and the organic membrane phase. libretexts.org For an ISE based on a neutral carrier like this compound, the ionophore (L) within the organic membrane phase complexes with the target ion (A^z-) from the aqueous sample phase. This complexation, along with the partitioning of the ion, dictates the phase boundary potential.

The response of ISEs can be described by two main theoretical approaches: the phase boundary model and the more complex dynamic model. The phase boundary model is advantageous as it relates straightforward thermodynamic parameters to the electrode's response, making the interpretation of observed phenomena more intuitive. umn.edu It has been successfully applied to understand various aspects of ionophore-based ISEs, including selectivity, detection limits, and non-Nernstian responses. umn.eduresearchgate.net

In the context of this compound, which is chemically identified as 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine tin(IV) dichloride ((Sn(IV)[OEP]Cl₂)), the central tin(IV) ion within the porphyrin macrocycle is expected to act as a Lewis acid, coordinating with the carboxylate groups of the phthalate anion. Metalloporphyrins, particularly those with In(III) and Sn(IV) centers, have been recognized as effective ionophores for anions. nih.gov The selectivity of these ionophores is often enhanced by the presence of lipophilic anionic sites within the membrane, which suggests a neutral carrier mechanism. nih.gov

The interaction between the Sn(IV) center of the ionophore and the phthalate anion is a key aspect of the ion recognition process. The geometry and charge distribution of both the ionophore and the phthalate ion will influence the stability of the resulting complex. Porphyrin-based hosts can be designed to complement the shape and Lewis basic sites of anion guests, leading to selective binding. nih.gov The formation of such host-guest complexes at the membrane-sample interface is the primary event that transduces the chemical recognition into an electrical signal.

Research on H⁺-selective electrodes has shown that the presence of phthalate in the sample solution can lead to an apparently "super-Nernstian" response. nih.gov This phenomenon has been explained using phase boundary models, where the co-extraction of protons and phthalate anions into the membrane is followed by the formation of complexes between the phthalate anion and multiple protonated ionophore molecules. nih.gov While this compound is designed for phthalate sensing, this finding highlights the complex interactions that can occur at the phase boundary involving phthalate ions.

The concentration of phthalate species within the membrane is highly dependent on the pH of the sample solution. Studies on phthalate interference in H⁺-selective electrodes have provided valuable data on the distribution of hydrogen phthalate within the ISE membrane at various pH levels.

Table 1: Hydrogen Phthalate Concentration in an Ion-Selective Electrode Membrane at Different pH Values

| pH of Equilibrating Solution | Hydrogen Phthalate Concentration in Membrane (mol % relative to ionic sites) |

| 6 | 35 |

| 5 | 117 |

| 4 | Data not available |

| 3.5 | Data not available |

This interactive table is based on data from a study on phthalate interference in H+-selective electrodes and illustrates the significant uptake of hydrogen phthalate into the organic membrane phase, a key process in the phase boundary model.

The data indicates a substantial partitioning of hydrogen phthalate into the membrane, which is a critical step for the subsequent interaction with the ionophore. At pH 5, the amount of hydrogen phthalate in the membrane suggests a significant co-extraction process, leading to the protonation of the available ionophore. nih.gov

For a phthalate-selective electrode employing this compound, the phase boundary model would describe the potential as a function of the phthalate ion activity in the sample. The selectivity of the electrode for phthalate over other anions would be determined by the relative stability of the complexes formed between the ionophore and the respective anions at the phase boundary. The potentiometric selectivity coefficients are a quantitative measure of this preference. While specific selectivity coefficients for this compound are not detailed in the available literature, the general principle for metalloporphyrin-based anion sensors is that the selectivity is governed by the strength of the interaction between the central metal ion and the target anion. nih.gov

Polymeric Membrane Formulation and Fabrication for Phthalate Ionophore I Based Sensors

Selection and Optimization of Polymeric Matrix Materials (e.g., Poly(vinyl chloride) (PVC))

The polymeric matrix serves as the structural backbone of the sensor membrane, providing mechanical stability and physically entrapping the active sensing components. mdpi.com High molecular weight poly(vinyl chloride) (PVC) is the most extensively used polymer for this purpose due to its excellent chemical resistance, physical durability, and its ability to form homogeneous, flexible films when mixed with a suitable plasticizer. jchemrev.comacs.orgunivie.ac.at

The PVC matrix acts as a solvent phase for the ionophore and other additives, allowing for the necessary mobility of the ionophore and its complex with the target phthalate (B1215562) ion. semanticscholar.org While PVC is the dominant choice, other polymers like polyurethane and polyaniline are also used. semanticscholar.org The optimization of the membrane involves carefully selecting the proportion of PVC, which is typically around 30-33% by weight. semanticscholar.orgsigmaaldrich.comresearchgate.net This concentration is low enough to ensure the membrane remains a highly viscous liquid phase, facilitating the diffusion of the ionophore and its complexes, which is crucial for the sensor's function. semanticscholar.org

Research on PVC microplastics has shown that inherent additives like phthalates can leach from the matrix over time, a process governed by diffusion. acs.orgunivie.ac.at In the context of a sensor, this underscores the importance of a well-formulated membrane where all components, including the ionophore, are sufficiently lipophilic to be retained within the PVC matrix for a long operational lifetime.

Role and Characterization of Plasticizers in Membrane Performance

Plasticizers are essential organic compounds added to the polymer matrix, constituting a significant portion of the membrane, often around 60-66% by weight. semanticscholar.orgsigmaaldrich.com Their primary role is to lower the glass transition temperature of the polymer, transforming the rigid PVC into a flexible, gel-like phase. ias.ac.in This process ensures high mobility for the ionophore and its complex within the membrane, which is a prerequisite for a rapid and stable sensor response. semanticscholar.orgnih.gov The nature of the plasticizer critically influences the fundamental operational parameters of the ion-selective membrane, including its selectivity, sensitivity, and linear response range. jchemrev.comjchemrev.com

Commonly used plasticizers in ion-selective electrode membranes include ortho-nitrophenyloctyl ether (o-NPOE), bis(2-ethylhexyl) sebacate (B1225510) (DOS), dibutyl phthalate (DBP), and dioctyl phthalate (DOP). semanticscholar.orgjchemrev.com The selection of the optimal plasticizer for a Phthalate Ionophore I sensor requires experimental evaluation to find the combination that yields the best response characteristics. semanticscholar.orgjchemrev.com

The physicochemical properties of the plasticizer, particularly its dielectric constant (ε) and lipophilicity, are paramount. nih.gov

Dielectric Constant: The dielectric constant of the plasticizer determines the polarity of the membrane phase. A higher dielectric constant can be advantageous as it facilitates the extraction and dissolution of ionic species from the aqueous sample into the membrane. researchgate.netnih.gov For instance, o-NPOE, with a relatively high dielectric constant, has been shown to yield excellent sensitivity and selectivity in many sensors. researchgate.net However, the dielectric constant of a plasticizer within the PVC matrix may be lower than in its pure form. nih.gov

Lipophilicity: High lipophilicity is a critical requirement for a plasticizer to ensure it has low solubility in aqueous solutions and a low tendency to leach from the membrane. semanticscholar.orgjchemrev.com This property is essential for the long-term stability and lifetime of the sensor. nih.govresearchgate.net The lipophilicity of the plasticizer should ideally be matched as closely as possible to that of the ionophore to maximize the dissolution of the ion-ionophore complex in the membrane. nih.govresearchgate.net

The following table summarizes the properties of several common plasticizers used in the formulation of ion-selective membranes.

| Plasticizer | Abbreviation | Molecular Weight (g/mol) | Calculated Lipophilicity (ALOGPS 2.1) | Dielectric Constant (ε) |

|---|---|---|---|---|

| 2-Nitrophenyl octyl ether | o-NPOE | 251.34 | 4.75 | ~24 |

| Bis(2-ethylhexyl) phthalate | DOP | 390.56 | 7.55 | 5.1 |

| Bis(2-ethylhexyl) sebacate | DOS | 426.68 | 10.08 | ~4 |

| Dibutyl phthalate | DBP | 278.34 | 4.32 | 6.4 |

| Dibutyl sebacate | DBS | 314.47 | 6.11 | 3.89 |

Data compiled from multiple sources. nih.govresearchgate.net Note: Dielectric constants are for pure substances and may differ within the PVC matrix.

For a sensor membrane to be effective, all its components must be physically compatible to form a single, homogeneous organic phase. researchgate.net The plasticizer must be a good solvent for both the PVC polymer and the this compound. semanticscholar.orgjchemrev.com Incompatibility can lead to exudation of the plasticizer or precipitation of the ionophore within the membrane, resulting in a drastic loss of sensor function. researchgate.net

The compatibility is influenced by the chemical structures of the components. ias.ac.in For example, ester plasticizers like phthalates, adipates, and sebacates are generally compatible with PVC. chemceed.com The selection process often involves preparing and testing several membrane formulations with different plasticizer-to-polymer ratios and ionophore concentrations to identify the optimal composition that provides a stable and selective response. semanticscholar.orgresearchgate.net

Incorporation and Function of Lipophilic Ionic Additives

Lipophilic ionic additives are frequently incorporated into the membrane formulation to enhance the performance of ion-selective sensors, particularly those for anionic species. nih.gov These additives, which are large, organic ions, serve several functions. They can reduce the electrical resistance of the membrane, improve the selectivity by excluding interfering ions, and modulate the ion-exchange equilibrium at the membrane-sample interface. nih.govnih.gov

Cationic additives are incorporated into anion-selective membranes to act as ion exchangers, facilitating the extraction of the target anion into the membrane phase. Tetraoctylammonium bromide (TOABr) is a quaternary ammonium (B1175870) salt that can serve as a recognition element in potentiometric sensors. sigmaaldrich.com In a membrane for phthalate sensing, a lipophilic cation like tetraoctylammonium can form an ion pair with the phthalate anion, enhancing its partitioning into the organic membrane phase. This improves the sensitivity and response of the sensor. The presence of such cationic sites within the membrane is crucial for achieving a Nernstian or near-Nernstian response for the target anion.

Anionic additives, often referred to as anion excluders, are used to improve the selectivity of cation-selective sensors, but they also play a role in anion sensors by helping to establish a stable membrane potential. In the context of a phthalate sensor, the incorporation of a highly lipophilic anion like tetraphenylborate (B1193919) (TPB⁻) from Sodium Tetraphenylborate (NaTPB) can help to repel other, less lipophilic interfering anions from the sample solution. researchgate.netyu.edu.jo This reduces interference and enhances the sensor's specificity for the target phthalate ion. yu.edu.jo However, it is noted that tetraphenylborate salts can be susceptible to decomposition under certain conditions, such as in the presence of acid or specific metal ions, which must be considered during sensor design and application. google.com

Optimization of Ionophore-to-Additive Ratio and Overall Membrane Composition

The performance of an ion-selective electrode (ISE) is critically dependent on the composition of its membrane. The optimization process involves adjusting the relative amounts of the ionophore, the polymeric matrix (typically Poly(vinyl chloride) - PVC), a plasticizer, and often a lipophilic ionic additive.

The ionophore is the component responsible for selectively binding the target ion. For phthalate sensors, this compound, a tin(IV) octaethylporphyrin complex, serves this role. The concentration of the ionophore is a crucial parameter; it must be sufficient to provide a stable and reproducible potentiometric response but not so high as to negatively affect the membrane's physical properties.

A lipophilic additive is often incorporated to reduce the membrane's electrical resistance and improve the response characteristics. For anion-selective electrodes like those for phthalate, a cationic additive is used. Research has shown that the presence of lipophilic cationic sites is necessary for metalloporphyrin-based ionophores, such as this compound, to achieve optimal anion selectivity and a rapid, reversible Nernstian response. nih.gov Tetraoctylammonium bromide is a commonly used additive in this context. The molar ratio between the ionophore and the additive is a key factor in optimization. An excess of the additive can lead to a non-selective response, while an insufficient amount may result in a high membrane resistance and a sub-Nernstian slope.

The plasticizer acts as a solvent mediator within the solid PVC matrix, ensuring the mobility of the ionophore and its complex with the target ion. The choice of plasticizer, with its specific dielectric constant and lipophilicity, significantly influences the sensor's selectivity and linear range. 2-Nitrophenyl octyl ether (NPOE) is a widely used plasticizer in membranes for anion-selective electrodes due to its high dielectric constant, which facilitates the extraction of anions into the membrane phase.

Based on empirical studies, a recommended membrane composition for a phthalate-selective electrode using this compound has been established to provide a near-Nernstian response and good selectivity. sigmaaldrich.com This optimized formulation balances the contributions of each component to achieve the desired analytical performance.

Table 1: Optimized Membrane Composition for this compound-Based Sensor

| Component | Function | Recommended Composition (% w/w) |

| This compound | Ion Recognition | 1.0 |

| Tetraoctylammonium bromide | Cationic Additive | 0.1 |

| 2-Nitrophenyl octyl ether (NPOE) | Plasticizer | 65.9 |

| Poly(vinyl chloride) (PVC) | Polymeric Matrix | 33.0 |

Data sourced from a recommended formulation for a solvent polymeric membrane electrode. sigmaaldrich.com

Sensor Architecture and Fabrication Methods

The optimized polymeric membrane can be incorporated into various electrode architectures. The choice of architecture depends on the specific application, with considerations for size, robustness, and the need for a separate reference electrode.

The most traditional configuration for a this compound-based sensor is the liquid membrane ion-selective electrode. In this setup, the optimized membrane components are dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), to create a homogeneous "cocktail."

Fabrication Process:

The components—this compound, PVC, NPOE, and Tetraoctylammonium bromide—are weighed and dissolved completely in THF.

This solution is then poured into a casting ring, typically a glass ring placed on a clean glass plate.

The solvent is allowed to evaporate slowly over 24-48 hours at room temperature. This process results in a flexible, transparent, and homogeneous polymeric membrane of about 0.1-0.2 mm thickness.

A small disc is punched out from the master membrane and incorporated into an electrode body (e.g., a Philips IS-561 body).

An internal filling solution, containing a fixed concentration of the target ion (e.g., 0.01 M potassium phthalate in a buffer), is added.

An internal reference electrode, such as Ag/AgCl, is immersed in this filling solution to complete the sensor assembly. sigmaaldrich.com

This type of electrode provides a stable and reproducible potential and is widely used in laboratory settings for the determination of phthalate in aqueous solutions. sigmaaldrich.com

Coated wire electrodes (CWEs) and coated graphite (B72142) electrodes (CGEs) represent a simplification of the traditional liquid membrane ISE by eliminating the internal reference solution and electrode. This results in a more robust, miniaturized, and mechanically resilient sensor.

Fabrication Process:

A conductive substrate, such as a platinum wire or a graphite rod, is cleaned and prepared. For graphite electrodes, the surface may be polished to ensure good adhesion of the membrane.

The same membrane cocktail as prepared for the liquid membrane ISE (dissolved in THF) is used.

The tip of the conductive substrate (wire or graphite rod) is repeatedly dipped into the membrane cocktail and allowed to dry between dips until a membrane of the desired thickness is formed directly on the conductor's surface.

The solvent is allowed to evaporate completely, leaving a polymeric membrane that is in direct contact with the ion-to-electron transducer (the wire or graphite).

The electrode is then conditioned by soaking it in a solution containing the primary ion (e.g., 0.01 M potassium phthalate) for several hours before use.

The direct contact between the membrane and the conductor in CWEs and CGEs simplifies the construction but can sometimes lead to less stable potentials compared to liquid-filled electrodes if the interface is not well-defined.

Fabrication Process:

A solid electrode substrate (e.g., glassy carbon or a screen-printed electrode) is used as the base.

A solid contact material is deposited onto the substrate. Conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are commonly used for this purpose due to their ability to provide a stable and well-defined potential at the interface.

The ion-selective membrane cocktail, containing this compound and the other optimized components, is then drop-cast or spin-coated onto the solid contact layer.

After the solvent evaporates, a complete all-solid-state sensor is formed, with the structure: Substrate | Solid Contact | Ion-Selective Membrane.

The sensor is conditioned in a phthalate solution before its first use.

This architecture offers significant advantages in terms of miniaturization, mass production, and integration into portable analytical devices. The solid contact layer helps to prevent the formation of an unstable water layer at the membrane-conductor interface, leading to improved long-term stability and reproducibility of the sensor's signal. nih.gov

Table 2: Summary of Sensor Architectures for this compound

| Sensor Architecture | Key Features | Fabrication Highlight |

| Liquid Membrane ISE | Contains internal filling solution and internal reference electrode. | Casting a discrete membrane disk which is mounted in an electrode body. |

| Coated Wire/Graphite Electrode | No internal filling solution; membrane is coated directly on the conductor. | Dip-coating the conductive substrate in the membrane cocktail. |

| All-Solid-State ISE | Includes an intermediate solid contact layer for improved stability. | Deposition of a solid contact material prior to membrane casting. |

Analytical Performance Evaluation of Phthalate Ionophore I Based Electrochemical Sensors

Potentiometric Response Characteristics

The potentiometric response of an ion-selective electrode (ISE) is defined by its linear dynamic range, adherence to the Nernst equation, and its lower detection limit. These parameters collectively determine the sensor's working concentration range and its sensitivity.

Linear Dynamic Range and Nernstian Slope

Electrochemical sensors utilizing Phthalate (B1215562) Ionophore I, specifically Sn(IV)-octaethylporphyrin-dichloride, have demonstrated a distinct and reliable potentiometric response to phthalate ions. In a polymeric membrane configuration, these sensors exhibit a wide linear dynamic range, typically from 2x10⁻⁵ M to 1x10⁻¹ M for potassium monobasic phthalate sigmaaldrich.com.

The slope of the potential versus the logarithm of the phthalate concentration is a critical indicator of the sensor's performance. Studies have reported a slope of -59.5 mV per decade of concentration sigmaaldrich.com. This value is very close to the theoretical Nernstian slope for a monovalent anion at room temperature (-59.2 mV/decade). This suggests that under the specified acidic operating conditions (pH 2.7-4.8), the sensor is primarily responding to the monovalent hydrogen phthalate anion (C₈H₅O₄⁻) rather than the divalent phthalate anion (C₈H₄O₄²⁻) sigmaaldrich.com. The adherence to the Nernstian response over a broad concentration range confirms the ionophore's effective and reversible binding of the target analyte.

Lower Detection Limit and Sensitivity

The lower detection limit (LDL) is defined as the concentration at which the measured potential deviates from the linear Nernstian response. For phthalate-selective electrodes based on Phthalate Ionophore I, the LDL has been determined to be 9x10⁻⁶ M sigmaaldrich.com. This nanomolar detection limit indicates a high degree of sensitivity, enabling the sensor to be used for trace-level analysis of phthalate scirp.orgrsc.org. The sensitivity of these sensors is further underscored by their consistent near-Nernstian response across several orders of magnitude of concentration, which allows for precise and reliable measurements within the linear range nih.gov.

Potentiometric Selectivity against Interfering Anions

Selectivity is a crucial performance metric for any chemical sensor, quantifying its ability to respond to the target ion in the presence of other potentially interfering ions. nih.gov

Determination and Interpretation of Selectivity Coefficients (Kpot)

The potentiometric selectivity of an ISE is expressed by the selectivity coefficient, KpotA,B, where A is the primary ion (phthalate) and B is the interfering ion. This coefficient can be determined by several methods recommended by IUPAC, including the separate solution method (SSM) and the fixed interference method (FIM). nih.goviupac.orgresearchgate.net

For sensors based on this compound, selectivity coefficients have been determined using the separate solution method with 0.01 M solutions of the respective ions sigmaaldrich.com. The logarithm of the selectivity coefficient (log Kpot) provides a clear measure of the preference of the sensor for the primary ion over an interfering one. A more negative value of log Kpot indicates a stronger preference for the phthalate ion and thus, better selectivity.

As shown in the table below, the this compound-based sensor exhibits excellent selectivity against common anions like sulfate, acetate, and chloride. However, it shows significant interference from salicylate and thiocyanate, which have structures or properties that allow them to interact with the ionophore sigmaaldrich.com.

| Interfering Anion (X) | Selectivity Coefficient (log KpotPhthalate, X) |

|---|---|

| Salicylate | 1.1 |

| Thiocyanate | 0.8 |

| Nitrate | -1.2 |

| Benzoate | -1.4 |

| Nitrite | -1.9 |

| Chloride | -3.0 |

| Acetate | -3.1 |

| Sulfate | -4.8 |

Strategies for Enhancing Anion Selectivity

The selectivity of an ionophore-based sensor is not solely dependent on the ionophore itself but is also heavily influenced by the composition of the membrane matrix. researchgate.netnsf.gov Key strategies for enhancing anion selectivity involve the careful optimization of the membrane cocktail, which includes the polymer matrix, a plasticizer, and often a lipophilic additive.

A recommended membrane composition for a highly selective phthalate sensor includes:

Advanced Research Topics and Future Perspectives in Phthalate Ionophore I Development

Design of Next-Generation Phthalate (B1215562) Ionophores with Enhanced Performance

Current research efforts are aimed at overcoming the limitations of existing ionophores by redesigning the core molecular structure to achieve superior analytical capabilities. This involves a multi-faceted approach that combines rational design principles with advanced material science to improve selectivity, sensitivity, and operational stability.

Rational Design of Highly Selective and Sensitive Receptors

The cornerstone of improving ionophore performance lies in the rational design of receptor molecules with a high affinity and specificity for the target phthalate ions. An ionophore's primary function is to selectively bind and transport a specific ion across a membrane, and this selectivity is governed by the stability and stoichiometry of the ionophore-ion complex. rsc.orgresearchgate.net The goal is to create a binding pocket that is sterically and electronically complementary to the phthalate molecule.

Key strategies in the rational design of next-generation phthalate ionophores include:

Creating Unique Binding Pockets: Inspired by biological systems, researchers aim to create synthetic receptors with well-defined three-dimensional cavities. In silico modeling and ligand docking studies can be used to predict the binding affinity of phthalates to potential ionophore structures, guiding the synthesis of molecules with optimized geometries. nih.gov

Incorporating Specific Interaction Sites: The design process involves placing functional groups that can form specific, non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with the phthalate molecule. This enhances the binding energy and, consequently, the selectivity over other potentially interfering anions.

AI-Driven Design: Emerging frameworks that integrate machine learning models, such as Long Short-Term Memory (LSTM), with optimization algorithms are being explored to design peptides and other molecules with tailored binding properties for specific plastics or related compounds. rsc.org This approach can accelerate the discovery of novel ionophores with either highly selective or broadly promiscuous binding capabilities. rsc.org

Development of Polymeric and Covalently Immobilized Ionophores

To enhance the durability and operational lifetime of sensors, researchers are focusing on new methods for incorporating Phthalate Ionophore I into sensor membranes. While traditional sensors often physically entrap the ionophore within a plasticized polymer matrix like poly(vinyl chloride) (PVC), this can lead to leaching of the ionophore over time, causing a decline in sensor performance. mdpi.comnih.gov

Advanced approaches to address this challenge include:

Covalent Immobilization: Covalently attaching the ionophore to the polymer backbone of the membrane or to a solid support prevents its leaching and significantly improves the long-term stability of the sensor. nih.gov This can be achieved through various "grafting" techniques, where the ionophore is bonded to the polymer chain before, during, or after polymerization. nih.gov

Use of Novel Polymeric Matrices: Beyond PVC, other polymers such as polyurethanes and silicone rubber are being investigated for their potential to create more robust and stable sensor membranes. nih.gov The choice of polymer and plasticizer can significantly influence the sensor's response characteristics. researchgate.net

Nanoparticle Conjugates: A novel concept involves attaching ionophores to inert nanoparticle carriers, such as gold nanoparticles. rsc.org These conjugates can then be embedded within the sensor membrane, offering a new method for confining the ionophore and potentially enhancing sensor performance at very low detection limits. rsc.org

Integration of this compound in Emerging Sensor Technologies

A major thrust in sensor development is the integration of selective ionophores like this compound into new and emerging technology platforms. The focus is on moving away from traditional, lab-based equipment toward portable, miniaturized, and multiplexed systems suitable for on-site and real-time analysis.

Miniaturized and Microfabricated Sensing Devices

The miniaturization of electrochemical sensors offers significant advantages, including reduced sample volume requirements, lower manufacturing costs, and portability for field applications. nih.govmit.edu There is a growing trend toward developing disposable, paper-based, or screen-printed devices for the rapid detection of phthalates. stannscollege.in

Key developments in this area include:

Micro-Electro-Mechanical Systems (MEMS): These systems allow for the fabrication of compact chemical sensors with features like three-dimensional micropillar electrode arrays, which can enhance sensitivity and reduce the time needed for analysis. mit.edu

Screen-Printed Electrodes: This technology enables the mass production of low-cost, disposable sensors. stannscollege.inmdpi.com A device using a screen-printed, paper-based platform with a buckypaper working electrode has been developed for phthalate sensing, demonstrating a linear range of 15 to 70 ppm. stannscollege.in

Interdigital Capacitive Sensors: Fabricating thin-film gold micro-electrodes on silicon wafers creates highly sensitive platforms. nih.gov When functionalized with a recognition layer, such as a molecularly imprinted polymer (MIP), these sensors can selectively detect specific phthalates like di(2-ethylhexyl) phthalate (DEHP) in aqueous solutions. nih.gov

The table below compares different miniaturized sensor technologies developed for phthalate detection, illustrating their performance metrics.

| Sensor Type | Recognition Element | Analyte | Linear Range | Detection Limit | Source |

| Paper-based, Screen-printed | Buckypaper Electrode | Phthalates | 15 - 70 ppm | 12.64 ppm | stannscollege.in |

| Immunosensor | Antibody | Dibutyl Phthalate (DBP) | 0.001 - 1 ppm | 0.033 ppm | stannscollege.in |

| MIP-based Sensor | Imprinted Polymer | Dibutyl Phthalate (DBP) | Not specified | 0.0052 ppm | stannscollege.in |

| Interdigital Capacitive Sensor | Molecularly Imprinted Polymer (MIP) | DEHP | 1 - 100 ppm | Not specified | nih.gov |

Array and Multi-Analyte Sensing Platforms

In real-world scenarios, such as environmental water analysis, samples often contain a mixture of different chemicals. Sensor arrays, which utilize multiple sensing elements, provide a powerful tool for simultaneous multi-analyte detection. mdpi.com These platforms, sometimes referred to as "electronic tongues," use pattern recognition to identify and quantify different analytes in a complex mixture. mdpi.com

Future applications could see this compound integrated into such arrays:

Electrochemical Sensor Arrays: A sensor based on this compound could be one element in an array of ion-selective electrodes, each tailored to a different environmental pollutant. This would allow for a comprehensive chemical profile of a water sample in a single measurement.

Optical Sensor Arrays: this compound could also be adapted for use in optical sensing platforms. For instance, it could be incorporated into a fluorescent biosensor array based on a planar waveguide, enabling high-throughput detection. researchgate.net

Acoustic Wave Sensor Arrays: Technologies like quartz crystal microbalance (QCM) sensor arrays use multiple sensor coatings to detect various volatile organic compounds (VOCs). mdpi.commdpi.com A coating incorporating this compound could allow for the selective detection of airborne phthalates as part of a broader air quality monitoring system. mdpi.com

Theoretical and Computational Advances in Ionophore-Analyte Binding Prediction

Computational modeling has become an indispensable tool in the design and optimization of new ionophores. ijbbb.org These methods provide molecular-level insights into the binding process, allowing researchers to predict the performance of a potential ionophore before engaging in time-consuming and costly synthesis. ijbbb.orgmdpi.com

Key computational techniques and their applications include:

Molecular Docking and Free Energy Calculations: These methods are used to predict the preferred binding orientation of a phthalate molecule within the ionophore's binding site and to estimate the strength of the interaction. bu.edunih.gov Such simulations can screen large libraries of potential ionophore structures to identify the most promising candidates. bu.edu For example, docking algorithms have been successfully used to study the interactions between various phthalates and biological receptors, a process analogous to ionophore binding. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are employed to explore the adsorption and detection mechanisms of phthalates on the surfaces of novel nanomaterials, which could serve as sensing platforms. researchgate.net This method helps in understanding the electronic properties of the sensor-analyte system and predicting the sensor's response. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of an ionophore and its observed properties, such as the stability of the ion-ionophore complex. abechem.com This allows for the prediction of an ionophore's selectivity based on calculated molecular descriptors, guiding the design of more effective sensors. abechem.com

The table below summarizes various computational methods and their roles in advancing ionophore development.

| Computational Method | Application in Ionophore Development | Key Insights Provided | Source(s) |

| Molecular Docking | Predicting binding modes and affinities of phthalate-ionophore complexes. | Optimal 3D geometry of the binding site, identification of key interacting residues, screening of virtual compound libraries. | nih.govbu.edunih.gov |

| Density Functional Theory (DFT) | Investigating electronic interactions and sensing mechanisms on nanomaterial surfaces. | Adsorption energies, changes in electronic properties upon binding, sensor response characteristics. | researchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Predicting the stability and selectivity of ion-ionophore complexes based on molecular structure. | Correlation between chemical structure and sensor performance, guidance for designing ionophores with high selectivity. | abechem.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and conformational changes of the ionophore-analyte complex over time. | Understanding the binding process, stability of the complex, and the role of solvent molecules. | ijbbb.org |

Challenges and Outlook for Practical Implementation in Analytical Laboratories

The transition of ion-selective electrodes from controlled laboratory settings to routine analytical use is fraught with challenges. For sensors based on this compound, these challenges are multifaceted, encompassing the intrinsic properties of the ionophore, the composition of the sensor membrane, and the nature of the samples being analyzed. The outlook for its practical implementation hinges on addressing these issues to ensure reliable and accurate measurements. Key considerations include the optimization of membrane components to enhance selectivity and longevity, the development of robust calibration and measurement protocols, and a thorough understanding of potential interferences in real-world samples.

A significant hurdle in the widespread adoption of any new analytical method is ensuring its reproducibility, both within a single laboratory and across different laboratories. For potentiometric sensors employing this compound, achieving high reproducibility is paramount for their validation and acceptance by regulatory bodies.

Intra-laboratory reproducibility is influenced by several factors, including the precise composition of the ion-selective membrane, the conditioning procedure of the electrode, and the calibration methodology. The concentration of this compound, the type and amount of plasticizer, and the presence of any ionic additives must be meticulously controlled to ensure consistent sensor performance. Variations in these parameters can lead to shifts in the electrode's sensitivity, selectivity, and response time.

Interlaboratory comparison studies are the gold standard for assessing the robustness and transferability of an analytical method. To date, there is a notable lack of published interlaboratory studies specifically focused on the determination of phthalates using this compound-based ISEs. However, the broader field of phthalate analysis offers insights into the rigorous validation required. For instance, proficiency testing for the analysis of phthalate biomarkers in human urine has demonstrated the importance of standardized procedures to achieve comparability between laboratories. Similar initiatives would be essential for validating methods based on this compound.

Table 1: Illustrative Intra-Laboratory Reproducibility Data for a Hypothetical Phthalate-Selective Electrode

| Parameter | Electrode 1 | Electrode 2 | Electrode 3 | Mean | % RSD |

|---|---|---|---|---|---|

| Slope (mV/decade) | -28.5 | -29.1 | -28.8 | -28.8 | 1.04 |

| Limit of Detection (µM) | 1.2 | 1.5 | 1.3 | 1.33 | 11.5 |

This table presents hypothetical data to illustrate typical performance parameters and their variability for ion-selective electrodes. Data specific to this compound is not currently available in published literature.

The outlook for improving reproducibility lies in the development of standardized protocols for membrane preparation and electrode conditioning. The use of automated systems for sensor fabrication and measurement could also significantly reduce operator-dependent variability.

The performance of this compound-based sensors can be significantly affected by the composition of the sample matrix. Complex matrices, such as wastewater, industrial effluents, or biological fluids, contain a multitude of organic and inorganic compounds that can interfere with the sensor's response and degrade its performance over time.

Membrane Fouling and Component Leaching: One of the primary challenges is the fouling of the sensor membrane by proteins, lipids, and other macromolecules present in the sample. This can block the active sites of the ionophore and impede the transport of phthalate ions, leading to a decrease in sensitivity and an increase in response time. Furthermore, the plasticizer and the ionophore itself can gradually leach from the polymeric membrane into the sample solution, resulting in a drift of the electrode's potential and a shortened operational lifetime.

Interference from Other Ions: The selectivity of this compound towards phthalate ions in the presence of other structurally similar or highly abundant anions is a critical performance characteristic. While porphyrin-based ionophores can offer high selectivity, the presence of high concentrations of interfering ions can still lead to measurement errors. For example, in environmental samples, anions such as chloride, sulfate, and nitrate are present at much higher concentrations than phthalates and could potentially interfere with the measurement.

Table 2: Illustrative Stability Data for a Hypothetical Phthalate-Selective Electrode in Different Matrices

| Matrix | Initial Slope (mV/decade) | Slope after 48h Continuous Use (mV/decade) | % Change |

|---|---|---|---|

| Deionized Water | -29.0 | -28.5 | -1.7 |

| Municipal Wastewater | -28.8 | -25.2 | -12.5 |

This table presents hypothetical data to illustrate the potential impact of complex matrices on the stability of ion-selective electrodes. Data specific to this compound is not currently available in published literature.

Future research in this area should focus on the development of more robust membrane materials with improved resistance to fouling and reduced leaching of active components. The incorporation of protective coatings or the use of flow-injection analysis systems can also mitigate the effects of complex matrices and enhance the long-term stability of the sensors. A thorough investigation of the selectivity of this compound towards a wide range of potential interfering ions is also necessary to define the application limits of the resulting sensors.

常见问题

Q. How is Phthalate Ionophore I incorporated into ion-selective electrode (ISE) membranes?

this compound is typically embedded in a polyvinyl chloride (PVC) matrix alongside a plasticizer (e.g., dioctyl phthalate) and a lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate). The membrane is prepared by dissolving these components in tetrahydrofuran (THF), casting the solution onto a sensor surface, and allowing the solvent to evaporate. This protocol ensures uniform ionophore distribution and optimal ion selectivity .

Q. What analytical techniques validate the performance of sensors using this compound?

Calibration curves are generated by measuring the sensor’s electromotive force (EMF) across a range of target ion concentrations. Key parameters include the Nernstian slope (ideally 59 mV/decade for monovalent ions), detection limit (via intersection of linear ranges), and selectivity coefficients (determined via the separate solution method or fixed interference method) .

Q. What is the role of plasticizers in this compound-based membranes?

Plasticizers (e.g., dioctyl phthalate) reduce membrane rigidity, enhance ionophore mobility, and improve ion partitioning. The choice of plasticizer affects dielectric constant and lipophilicity, directly influencing sensor sensitivity and selectivity .

Q. What are the standard protocols for preparing this compound-based membranes?

A typical formulation includes 1–2 wt% this compound, 30–65 wt% plasticizer, and 30–33 wt% PVC. These components are dissolved in THF, poured into a mold, and dried for 24 hours to form a homogeneous membrane .

Q. What are the common applications of this compound in electrochemical research?

It is widely used in environmental monitoring (e.g., detecting heavy metals like Cu²⁺) and clinical diagnostics (e.g., Ca²⁺ analysis). Its high selectivity makes it suitable for complex matrices like wastewater or biological fluids .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound against interfering ions?

Selectivity is improved by adjusting the plasticizer-to-ionophore ratio, incorporating lipophilic salts (e.g., tridodecylmethylammonium chloride), or modifying the ionophore’s chemical structure. For example, covalently attaching the ionophore to the polymer backbone reduces interference from hydrophobic counterions .

Q. What strategies mitigate interference from hydrophobic counter-ions in this compound applications?

Using less basic ionophores or adjusting sample pH minimizes anion interference. For instance, in hydrogen phthalate buffers, maintaining pH > 3.5 prevents precipitation of phthalic acid, ensuring stable sensor response .

Q. How do variations in membrane composition affect the detection limits of this compound-based sensors?

Increasing ionophore concentration (up to 2 wt%) enhances sensitivity but may reduce membrane stability. Lower plasticizer content (e.g., 49 wt% vs. 65 wt%) can extend the linear response range but increase membrane brittleness. Systematic optimization via factorial design is recommended .

Q. How should researchers address contradictory data in sensor performance under varying pH conditions?

Contradictions arise from pH-dependent ionophore protonation or competing ion interactions. Controlled experiments using buffered solutions (e.g., Tris-HCl or phosphate buffers) and statistical analysis (e.g., ANOVA) help isolate pH effects. Cross-validation with spectroscopic methods (e.g., ICP-MS) resolves discrepancies .

Q. What are the implications of using covalently attached ionophores versus traditional this compound in sensor durability?

Covalent attachment (e.g., via crosslinkers in PVC matrices) reduces ionophore leaching, extending sensor lifespan from weeks to months. However, this approach may slightly reduce sensitivity due to restricted ionophore mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。